2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzofuroimidazole core linked to a pyridine moiety through a thioether bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole typically involves multiple steps. One of the key intermediates in its synthesis is 2-(((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzimidazole. The preparation method involves the formation of a chloromethyl group at the two-position using a one-step method, which significantly shortens the reaction steps and increases the overall yield to 77.58% .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to reduce costs and improve yield. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high purity and yield. The key steps include the formation of the thioether bridge and the subsequent cyclization to form the benzofuroimidazole core.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(((4-(3-Methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzimidazole: A key intermediate in the synthesis of the target compound.
Rabeprazole Sodium: Shares a similar core structure and is used as a proton pump inhibitor.
Uniqueness
What sets 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole apart is its unique benzofuroimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-6,7-dihydro-1H-furo[2,3-f]benzimidazole |
InChI |
InChI=1S/C20H23N3O3S/c1-13-17(21-6-4-18(13)25-8-3-7-24-2)12-27-20-22-15-10-14-5-9-26-19(14)11-16(15)23-20/h4,6,10-11H,3,5,7-9,12H2,1-2H3,(H,22,23) |
InChI Key |
MXKADCLLJVYRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4CCOC4=C3)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.